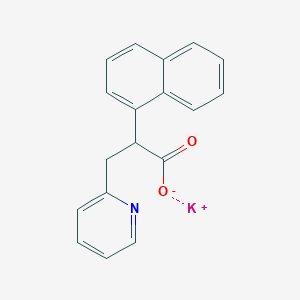
GRAVEXLOHIMHAF-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is an organic compound with the molecular formula C18H14KNO2 and a molecular weight of 315.4 g/mol. This compound is known for its unique structure, which combines a naphthalene ring with a pyridine moiety, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate typically involves the reaction of 2-(2’-pyridyl)methyl-1-naphthaleneacetic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene and pyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while substitution reactions can produce various substituted naphthalene or pyridine compounds.
Applications De Recherche Scientifique
Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. Its unique structure allows it to participate in a range of reactions, making it a versatile compound in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Methyl 1-naphthaleneacetate: This compound has a similar naphthalene structure but lacks the pyridine moiety.
Ethyl 1-naphthaleneacetate: Similar to methyl 1-naphthaleneacetate but with an ethyl group instead of a methyl group.
1,1’-Binaphthyl-2,2’-disulfonimide: This compound contains a binaphthyl structure with sulfonimide groups.
Uniqueness: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyridine rings in its structure. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1092-01-9 |
|---|---|
Formule moléculaire |
C18H14KNO2 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1 |
Clé InChI |
GRAVEXLOHIMHAF-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+] |
Synonymes |
α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















